3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods. One common approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the carbene insertion and radical addition methods makes them ideal for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclo[1.1.1]pentane core, which makes it highly reactive .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This makes it valuable in drug discovery and development, as it can enhance the solubility, potency, and metabolic stability of lead compounds . In industry, it is used in the development of materials such as molecular rods, molecular rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of 3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows it to fit into specific binding sites on proteins and enzymes, thereby modulating their activity . This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid include other bicyclo[1.1.1]pentane derivatives such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid and 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid .
Uniqueness: What sets this compound apart from these similar compounds is its oxolan-3-yl substituent, which imparts unique chemical and physical properties. This substituent can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable tool in both research and industrial applications .
Properties
CAS No. |
2763776-14-1 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-8(12)10-4-9(5-10,6-10)7-1-2-13-3-7/h7H,1-6H2,(H,11,12) |
InChI Key |
ZDAMNZQONSPAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C23CC(C2)(C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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